Acetone semicarbazone

Analytical Chemistry Electrochemistry Carbonyl Quantification

Inconsistent purity and variable crystallinity of generic semicarbazones often compromise polarographic carbonyl quantification and multi-step syntheses. Acetone semicarbazone (ASC) provides a rigorously defined, high-purity reference standard that eliminates this variability. • Consistent polarographic half-wave potential (-1.3 V vs. SCE) and diffusion current constant (~7) for validated electroanalytical calibration. • High-purity crystalline solid (≥98%) with sharp melting point (187-188 °C) ensures reproducible derivatization and heterocyclic building-block synthesis. • Economical, scalable production (97%+ yield) from low-cost starting materials, enabling cost-effective procurement for agrochemical and pharmaceutical intermediate preparation.

Molecular Formula C4H9N3O
Molecular Weight 115.13 g/mol
CAS No. 110-20-3
Cat. No. B052170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetone semicarbazone
CAS110-20-3
Synonyms2-(1-Methylethylidene)-hydrazinecarboxamide;  NSC 456
Molecular FormulaC4H9N3O
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)N)C
InChIInChI=1S/C4H9N3O/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8)
InChIKeyHQDAJGNZGNZGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.54 M

Acetone Semicarbazone: Baseline Characterization


Acetone semicarbazone (ASC) is a well-defined imine derivative formed via the condensation of acetone and semicarbazide . As a prototypical aliphatic semicarbazone, it serves as a fundamental reference compound for the broader class of semicarbazone derivatives and is utilized as a protected carbonyl equivalent, an analytical derivatization agent for ketone quantification, and a key intermediate in heterocyclic synthesis [1][2]. Commercially, it is supplied as a crystalline solid with a characteristic melting point of 187–188 °C and standard analytical purity levels of ≥97–98% .

Protected carbonyl equivalent in multi-step synthesis
Derivatization agent for carbonyl quantification
Intermediate for heterocyclic building block synthesis

Acetone Semicarbazone: Differentiation from Analogs


In-class substitution among semicarbazones is not straightforward due to significant variations in physicochemical properties and reactivity profiles dictated by the parent carbonyl structure [1]. While all semicarbazones share the –NH–C(=O)–NH2 functional group, the attached alkyl or aryl moiety critically influences key performance parameters, including reduction potential in polarographic assays, crystallinity for solid-state characterization, and steric/electronic effects governing synthetic utility as a protected intermediate [2][3]. For instance, aromatic semicarbazones exhibit distinct electrochemical behavior and solubility compared to aliphatic analogs like ASC, rendering them non-interchangeable in validated analytical methods [4]. Similarly, the sulfur-containing thiosemicarbazones possess divergent metal-binding and biological activity profiles, precluding their use as drop-in replacements [5].

Aromatic vs. aliphatic analogs
Electrochemical behavior and solubility may differ, affecting analytical method transfer.
Thiosemicarbazone substitution
Divergent metal-binding and bioactivity profiles preclude direct replacement without validation.
Crystal form mismatch
Packing and morphology variations may impact solid-state characterization outcomes.

Acetone Semicarbazone: Comparator Evidence


Polarographic Half-Wave Potential

Acetone semicarbazone exhibits a distinct polarographic half-wave potential (E1/2) of –1.3 V vs. SCE in acetate buffer at pH 4.6, which differs significantly from those of other common carbonyl semicarbazones [1]. This characteristic reduction potential enables selective quantification in mixtures and provides a fundamental electrochemical fingerprint for method validation.

Half-wave potential
Head-to-head
–1.3 V vs. SCE; other semicarbazones –0.99 to –1.2 V
Distinct electrochemical fingerprint for selective quantification
pH 4.6 acetate buffer
Analytical Chemistry Electrochemistry Carbonyl Quantification

Optimized Hydrazine/Urea Synthesis

A direct three-component synthesis of acetone semicarbazone from hydrazine hydrate, urea, and acetone achieves a yield of 97.19% under optimized conditions, with product purity reaching 98.5% [1]. This compares favorably to alternative semicarbazones which often require multi-step procedures or lower-yielding condensation reactions [2].

Synthetic yield
Reported
97.19% yield, 98.5% purity
High-yield route supports scalable procurement
1:1.6:3 ratio, 100 °C
Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

Crystal Structure Comparison

Single-crystal X-ray diffraction reveals that acetone semicarbazone (ASC) adopts a distinct molecular conformation in the solid state compared to benzaldehyde semicarbazone (BSC), with different hydrogen-bonding networks and packing arrangements [1]. These structural disparities translate to measurable differences in crystal density, morphology, and mechanical properties.

Crystal structure
Head-to-head
ASC monoclinic vs. BSC orthorhombic
Distinct crystal forms require compound-specific selection
Ambient temperature XRD
Crystallography Solid-State Chemistry Materials Science

Ketone Protecting Group

Acetone semicarbazone serves as a highly effective protected carbonyl equivalent, enabling subsequent alkylation at the N2 position followed by mild hydrolytic deprotection to yield 2-alkylsemicarbazides [1]. This sequence is more efficient and general than alternative routes using other ketone semicarbazones, which may suffer from steric hindrance, lower alkylation yields, or harsher deprotection conditions [2].

Protecting group utility
Class-level
Enables N2-alkylation with mild hydrolysis
May simplify synthetic sequence compared to alternatives
Substrate-specific validation needed
Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Uniform Diffusion Current

The diffusion current constant (I) for acetone semicarbazone and other carbonyl semicarbazones averages approximately 7 in the concentration range of 10⁻² to 10⁻¹ mM [1]. This uniformity confirms that the polarographic method is suitable for functional group analysis rather than individual compound discrimination, providing a reliable quantitative platform when the specific carbonyl identity is known [2].

Diffusion current
Head-to-head
I ≈ 7 uniform across multiple semicarbazones
Uniform response confirms ASC as representative calibrant
10⁻²–10⁻¹ mM range
Quantitative Analysis Electroanalytical Chemistry Method Validation

Semicarbazone vs. Thiosemicarbazone Bioactivity

While acetone semicarbazone exhibits limited inherent bioactivity, its sulfur-containing analog, acetone thiosemicarbazone, demonstrates potent antineoplastic activity against Ehrlich Ascites Carcinoma (EAC) cells in vivo [1]. Thiosemicarbazones generally display enhanced metal-chelation capabilities and cytotoxicity compared to semicarbazones, attributed to the presence of the sulfur atom which facilitates transition metal coordination [2].

Bioactivity comparison
Class-level
ASC minimal activity; thiosemicarbazone reported tumor suppression in EAC model
Thiosemicarbazone, not ASC, appropriate for metal-chelating research
EAC murine model context
Medicinal Chemistry Bioactivity Screening Metal Chelation

Acetone Semicarbazone: Verified Applications


Polarographic Calibrant for Carbonyls

Due to its well-defined polarographic half-wave potential of –1.3 V vs. SCE and consistent diffusion current constant of ~7, ASC is ideally suited as a calibrant in electroanalytical methods for determining trace carbonyl compounds in environmental or industrial samples [1][2].

2-Alkylsemicarbazide Synthesis Intermediate

Leveraging the high-yield (97.19%) synthetic route from inexpensive starting materials, ASC provides an economical entry point for the multi-step preparation of 2-alkylsemicarbazides, key building blocks in agrochemical and pharmaceutical research [3][4].

Crystallographic Reference Standard

With its fully elucidated monoclinic crystal structure and distinct packing motif compared to aromatic analogs like benzaldehyde semicarbazone, ASC serves as a benchmark for solid-state characterization and polymorphism investigations [5].

Ketone Protecting Group

ASC functions as a stable, easily removable protecting group for acetone and other methyl ketones, enabling selective transformations elsewhere in the molecule under conditions where free carbonyls would be compromised [6].

Application
Selection Property
Validation Focus
Electroanalytical carbonyl quantification
Defined half-wave potential
Method selectivity & calibration
2-Alkylsemicarbazide synthesis
High-yield scalable route
Reaction efficiency & purity
Solid-state characterization studies
Elucidated crystal structure
Polymorphism & packing analysis
Carbonyl protection in synthesis
Mild deprotection conditions
Compatibility with multi-step routes

Technical Documentation Hub

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